4-(3,4-Difluorophenyl)-2-fluorobenzoic acid
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Overview
Description
4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is an organic compound with the molecular formula C13H7F3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2-fluorobenzoic acid.
Reaction: The 3,4-difluoroaniline undergoes a diazotization reaction to form the corresponding diazonium salt. This intermediate is then coupled with 2-fluorobenzoic acid under acidic conditions to yield the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(3,4-Difluorophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 2,3,4-Trifluorobenzoic acid
Uniqueness
4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This unique structure can result in different reactivity and biological activity compared to other fluorinated benzoic acids.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROQRVRKULCUAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681240 |
Source
|
Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179174-66-3 |
Source
|
Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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